molecular formula C17H21N3O4 B2817540 N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide CAS No. 1111607-11-4

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide

Cat. No.: B2817540
CAS No.: 1111607-11-4
M. Wt: 331.372
InChI Key: CWQNFYKCSUJVJW-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide is a synthetic organic compound with the molecular formula C17H21N3O4 and a molecular weight of 331.4 g/mol . Its structure features a cycloheptyl ring substituted with a cyano group, linked to a phenoxyacetamide moiety bearing methyl and nitro substituents . This specific architecture places it within the family of phenoxy acetamide derivatives, a class known to be investigated for a range of pharmacological activities in scientific research . The presence of the nitro group and the electron-withdrawing nitrile function can make this compound a valuable intermediate in medicinal chemistry and drug discovery efforts, particularly in the synthesis of more complex molecules for biological evaluation . Research into analogous phenoxy acetamide structures has indicated potential interest in areas such as anticancer and anti-infective agent development, suggesting this compound may serve as a key scaffold or building block in these fields . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-13-6-7-15(14(10-13)20(22)23)24-11-16(21)19-17(12-18)8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQNFYKCSUJVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCCC2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide is a synthetic compound with the molecular formula C17H21N3O4 and a molecular weight of 331.372 g/mol. Its structure includes a cyano group, which is known for imparting various biological activities to compounds. The compound is of interest due to its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its nitro group, which is recognized for its role in producing reactive oxygen species (ROS) within biological systems. This can lead to oxidative stress in cells, potentially resulting in cell death, particularly in microbial organisms. Nitro compounds have been shown to exhibit a wide range of biological activities, including:

  • Antimicrobial : Nitro groups can enhance the antimicrobial properties of compounds, making them effective against various pathogens.
  • Antineoplastic : Some nitro compounds have been investigated for their ability to inhibit tumor growth.
  • Antihypertensive : Certain derivatives may exhibit vasodilatory effects, contributing to blood pressure regulation.

Comparative Biological Activity

Activity Type Description
AntimicrobialEffective against bacteria and fungi; may inhibit growth or kill pathogens.
AntineoplasticPotential to inhibit cancer cell proliferation; mechanism involves ROS generation.
AntihypertensiveMay induce vasodilation; useful in managing hypertension.

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of nitro compounds similar to this compound:

  • Antimicrobial Activity : Research published in 2022 detailed the effectiveness of nitro compounds against Helicobacter pylori and Mycobacterium tuberculosis. The study indicated that these compounds could disrupt bacterial cell walls and interfere with metabolic pathways, leading to cell death .
  • Antineoplastic Properties : A study investigating various nitro-substituted phenolic compounds found that they exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through ROS production .
  • Vasodilatory Effects : Another investigation revealed that certain nitro compounds could act as vasodilators, which could be beneficial in treating cardiovascular diseases by relaxing blood vessels and improving blood flow .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application:

  • Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
  • Distribution : It may distribute widely across tissues due to its molecular structure.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes, impacting its bioavailability and efficacy.
  • Excretion : Primarily excreted via urine; understanding its half-life is essential for dosing regimens.

Comparison with Similar Compounds

Table 2: Aliphatic Substituent Comparisons

Compound Aliphatic Group Key Functional Groups Activity/Property Reference
Target Compound 1-cyanocycloheptyl Nitrophenoxy, methyl Unknown N/A
N-(1,7,7-trimethylbicyclo[...])acetamide Bicyclo[2.2.1]heptane Phenoxy Anti-inflammatory
N-cyclohexyl-2-(4-fluorophenyl)-[...] Cyclohexyl Fluorophenyl, propyl Synthetic intermediate

Cyano Group Contributions

The cyano group in the target compound is rare in acetamide derivatives but appears in specialized contexts:

  • The target’s aliphatic cyano group may reduce toxicity compared to aromatic cyano analogs (e.g., 2-chloro-N-(4-cyanophenyl)acetamide, ), which are associated with environmental hazards .
  • Naphthoquinone-aryltriazole acetamides (): Cyano groups in these compounds improve AChE/BChE inhibition. The target’s cyano group may similarly modulate enzyme interactions but requires empirical validation .

Pharmacological Potential Relative to Anticancer Acetamides

Phenoxy acetamides with sulfonylquinazoline groups (e.g., compounds 38–40, ) show IC50 values in the nanomolar range against cancer cell lines. While the target lacks a sulfonyl group, its nitrophenoxy and cyano substituents may compensate by enhancing DNA intercalation or topoisomerase inhibition .

Q & A

Q. How to design derivatives with improved pharmacokinetic properties?

  • Modifications :
  • Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl) to the cycloheptyl ring to enhance solubility .
  • Metabolic stability : Replace labile esters with amides to reduce CYP450-mediated degradation .

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